molecular formula C20H24N4OS B4685753 3-((4-(tert-butyl)benzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

3-((4-(tert-butyl)benzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B4685753
M. Wt: 368.5 g/mol
InChI Key: APYVVQYYAWPGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-(tert-butyl)benzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(tert-butyl)benzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the thio group: The thio group can be introduced by reacting the triazole intermediate with a thiol or disulfide compound under suitable conditions.

    Attachment of the benzyl and tert-butyl groups: These groups can be introduced through alkylation reactions using benzyl halides and tert-butyl halides, respectively.

    Methoxylation: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using methoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-(tert-butyl)benzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl and methoxy groups can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Benzyl halides, methoxybenzene derivatives.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Triazole derivatives are known for their antifungal, antibacterial, and anticancer activities, making this compound a potential candidate for biological studies.

    Medicine: Due to its potential biological activities, this compound may be explored for drug development and therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-((4-(tert-butyl)benzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine would depend on its specific application. In biological systems, triazole derivatives often exert their effects by interacting with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.

    Fluconazole: A triazole antifungal medication used to treat fungal infections.

    Voriconazole: Another triazole antifungal used for serious fungal infections.

Uniqueness

3-((4-(tert-butyl)benzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other triazole derivatives. The presence of the tert-butyl, benzyl, thio, and methoxyphenyl groups can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

3-[(4-tert-butylphenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c1-20(2,3)16-9-5-14(6-10-16)13-26-19-23-22-18(24(19)21)15-7-11-17(25-4)12-8-15/h5-12H,13,21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYVVQYYAWPGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((4-(tert-butyl)benzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 2
Reactant of Route 2
3-((4-(tert-butyl)benzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 3
Reactant of Route 3
3-((4-(tert-butyl)benzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 4
3-((4-(tert-butyl)benzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 5
Reactant of Route 5
3-((4-(tert-butyl)benzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 6
Reactant of Route 6
3-((4-(tert-butyl)benzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.